2-Oxo-3-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

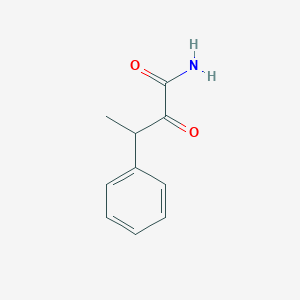

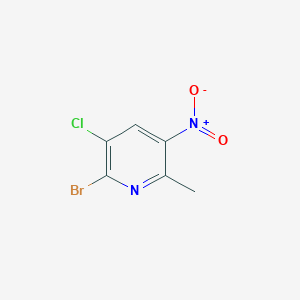

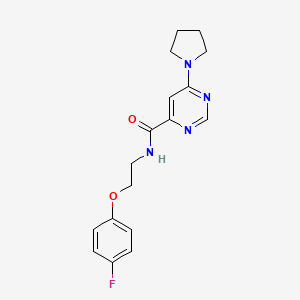

2-Oxo-3-phenylbutanamide, also known as 3-Oxo-2-phenylbutanamide , is a chemical compound with the molecular formula C10H11NO2 . It has an average mass of 177.200 Da and a monoisotopic mass of 177.078979 Da . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a butanamide backbone with a phenyl group and a ketone functional group . The exact 3D structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis

This compound has a melting point of 114-116 degrees Celsius . More detailed physical and chemical properties can be found in databases like ChemSpider and MilliporeSigma .Scientific Research Applications

Chemical Synthesis and Organic Reactions

- Palladium-Catalyzed C−Cl Bond Formation : 2,2-dichloro-3-oxo-N-phenylbutanamides are synthesized via palladium-catalyzed C(sp3)–H dichlorination of 3-oxo-N-phenylbutanamides. This offers a direct route to α,α-dichlorinated products from β-dicarbonyl compounds (Liu et al., 2013).

Pharmaceutical and Medical Research

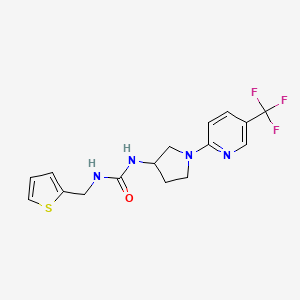

- Anticonvulsant and Neuroprotective Evaluation : N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, a derivative, showed significant anticonvulsant and neuroprotective effects, indicating its potential as a lead in anticonvulsant drug discovery (Hassan et al., 2012).

Catalysis and Industrial Chemistry

- Ligands for Pd-catalyzed Reactions : Some 1,3-dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, are used as efficient, cost-effective, and phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions (Cui et al., 2007).

Green Chemistry and Environmental Applications

- Greener Synthesis Methods : The synthesis of 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives from 3-oxo-N-phenylbutanamide is achieved using environmentally friendly solvents, showcasing an advancement in green chemistry (Mousavi, 2016).

Biochemistry and Enzymatic Studies

- Chemo-Enzymatic Method in Biochemistry : 2-Oxo-4-phenylbutanate (OPBA) is utilized in the chemo-enzymatic production of L-homeoephenylalanine, demonstrating its application in biochemical synthesis and enzymatic studies (He, 2008).

Organic Chemistry and Drug Development

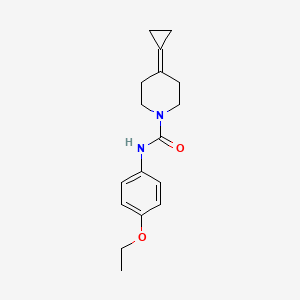

- Synthesis of Spiro[tetrahydropyran-3,3'-oxindole] Derivatives : Using a Prins cascade strategy, 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide is coupled with aldehydes to produce spiro-oxindole derivatives, an approach significant in drug discovery (Reddy et al., 2014).

Mechanism of Action

properties

IUPAC Name |

2-oxo-3-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(9(12)10(11)13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXYUXOHWBOFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2696595.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2696598.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2696613.png)